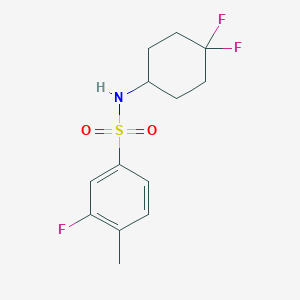

N-(4,4-difluorocyclohexyl)-3-fluoro-4-methylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

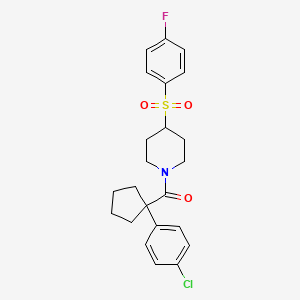

The compound “N-(4,4-difluorocyclohexyl)-3-fluoro-4-methylbenzenesulfonamide” is a complex organic molecule. It likely contains a cyclohexyl ring structure with two fluorine atoms attached, as well as a benzenesulfonamide group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds such as “(4,4-Difluorocyclohexyl)methanamine hydrochloride” have been synthesized and used in laboratory settings . The synthesis of such compounds often involves complex organic reactions.Wissenschaftliche Forschungsanwendungen

Selective Inhibition of COX Enzymes

A study highlighted the synthesis and evaluation of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, including compounds structurally related to N-(4,4-difluorocyclohexyl)-3-fluoro-4-methylbenzenesulfonamide, for their ability to inhibit cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1) enzymes. The introduction of a fluorine atom was found to preserve COX-2 potency and increase COX-1/COX-2 selectivity, leading to the identification of potent, highly selective, and orally active COX-2 inhibitors for the treatment of rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

Enantioselective Fluorination

Another study explored the fine-tuning of the reactivity and selectivity of N-fluorobenzenesulfonamide in fluorination reactions by altering the substituents on its phenyl rings. Using a series of N-fluorobenzenesulfonamides, including those similar to this compound, in the enantioselective fluorination of 2-oxindoles catalyzed by chiral palladium complexes, researchers obtained 3-fluoro-2-oxindoles in excellent yields and enantioselectivities using N-fluoro-4,4'-difluoro-benzenesulfonamide as the fluorination agent (Wang et al., 2014).

Novel Electrophilic Fluorinating Agents

Research into novel electrophilic fluorinating reagents introduced N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), a sterically demanding analogue of N-fluorobenzenesulfonamide (NFSI), as a significant improvement in the enantioselectivity of fluorination reactions. The study suggested that analogues of this compound could serve as potential fluorinating agents, offering enhanced selectivity in synthetic applications (Yasui et al., 2011).

Environmental Impact and Human Exposure

A comprehensive study on the high-throughput measurement of trace levels of perfluorinated chemicals (PFCs) in human serum and milk highlighted the importance of monitoring human exposure to PFCs due to their ubiquity and potential toxicity. Although this study did not specifically focus on this compound, it underscores the broader context of environmental and health implications associated with fluorinated compounds (Kuklenyik et al., 2004).

Wirkmechanismus

Target of Action

The primary target of N-(4,4-difluorocyclohexyl)-3-fluoro-4-methylbenzenesulfonamide is the poly (ADP-ribose) polymerase (PARP)-1 . PARP-1 is the most abundant and well-characterized protein target for anti-cancer drug discovery . It accounts for a majority of the cellular poly (ADP-ribosyl) ation activity and is essential to the DNA single-strand break repair .

Mode of Action

The compound interacts with its target, PARP-1, in a selective manner. The 4,4-difluorocyclohexyl substituent triggers the rearrangement of α-helix 5, which moves away from the active site in PARP-2 rather than PARP-1 . As a result, it leads to the energetically less favorable change in PARP-2 and contributes to the ligand selectivity .

Biochemical Pathways

The compound affects the DNA single-strand break repair pathway . By inhibiting PARP-1, it disrupts the repair of single-strand breaks in the DNA. This disruption can lead to the accumulation of DNA damage, which can trigger cell death, particularly in cancer cells that are already genetically unstable .

Pharmacokinetics

It’s disclosed that a highly selective parp-1 inhibitor (nms-p118) with promising pharmacokinetic properties

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the disruption of DNA repair processes. By inhibiting PARP-1, the compound prevents the repair of single-strand breaks in the DNA . This can lead to the accumulation of DNA damage and potentially trigger cell death, particularly in cancer cells .

Eigenschaften

IUPAC Name |

N-(4,4-difluorocyclohexyl)-3-fluoro-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3NO2S/c1-9-2-3-11(8-12(9)14)20(18,19)17-10-4-6-13(15,16)7-5-10/h2-3,8,10,17H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMSFSXKGTKTNRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2CCC(CC2)(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-methoxy-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2955250.png)

![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-phenoxyacetamide](/img/structure/B2955254.png)

![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-{3-[ethyl(phenyl)amino]propyl}piperidine-3-carboxamide](/img/structure/B2955255.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2955258.png)

![N-cyclohexyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2955261.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(furan-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2955263.png)

![N~4~-benzyl-1-[6-(dimethylamino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2955267.png)

![Methyl (3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2955270.png)

![2-{[7-(3,4-dimethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2955271.png)